RSK2 Kinase Inhibition Potency: 2,4-Dimethyl-6-morpholinopyridin-3-amine vs. Structurally Related Aminopyridines
2,4-Dimethyl-6-morpholinopyridin-3-amine demonstrates potent inhibition of ribosomal protein S6 kinase alpha-3 (RSK2) with an IC50 of 1.60 nM, as measured in a fluorescence-based kinase assay after 60 minutes of incubation [1]. While a direct head-to-head comparison with an explicit analog under identical assay conditions is not available in the public literature, this potency level can be contextualized against the broader class of aminopyridine-based RSK2 inhibitors. The RSK2 target has been the subject of extensive medicinal chemistry optimization, with reported aminopyridine-based inhibitors spanning potency ranges from picomolar to micromolar depending on substitution patterns [2]. This places the 1.60 nM IC50 value within the higher-potency tier of RSK2 inhibitors derived from this chemotype.
| Evidence Dimension | RSK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.60 nM |
| Comparator Or Baseline | Aminopyridine-derived RSK2 inhibitor class range: picomolar to micromolar IC50 |
| Quantified Difference | Target compound resides in the sub-10 nM potency tier |
| Conditions | Fluorescence assay using AKRRRLSSLRA as substrate; 60 min incubation; RSK2 (unknown origin) |
Why This Matters
This potency level indicates that 2,4-dimethyl-6-morpholinopyridin-3-amine possesses a substitution pattern conducive to high-affinity RSK2 engagement, making it a relevant chemical probe or starting point for RSK2-targeted inhibitor optimization programs.
- [1] BindingDB. BDBM50431812 (CHEMBL2347053). RSK2 Inhibition Data for 2,4-Dimethyl-6-morpholinopyridin-3-amine. View Source
- [2] Jain R, et al. Design and synthesis of potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018. View Source
